molecular formula C15H17N3O3 B6461790 4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid CAS No. 2549065-10-1

4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid

Cat. No.: B6461790
CAS No.: 2549065-10-1
M. Wt: 287.31 g/mol
InChI Key: KWKWWPLEHSYNIO-UHFFFAOYSA-N
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Description

4-Ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a 5-carboxylic acid core with distinct substituents at positions 2 and 4. At position 2, it bears a [(2-methoxyphenyl)methyl]amino group, a benzylamine derivative with a methoxy substituent at the phenyl ring’s ortho position. Position 4 is substituted with an ethyl group, enhancing lipophilicity compared to polar substituents like amino or hydroxyl groups.

Properties

IUPAC Name

4-ethyl-2-[(2-methoxyphenyl)methylamino]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-3-12-11(14(19)20)9-17-15(18-12)16-8-10-6-4-5-7-13(10)21-2/h4-7,9H,3,8H2,1-2H3,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKWWPLEHSYNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

The pyrimidine ring is constructed via cyclocondensation of ethyl 3-ethyl-3-oxopropanoate with bromoacetamidine hydrochloride. This reaction proceeds under basic conditions (NaHCO₃) in ethanol at reflux (78°C, 12 hours).

Reaction Scheme :

CH3CH2COCOOEt+BrC(NH2)NH2Ethyl 4-ethyl-2-bromopyrimidine-5-carboxylate+H2O\text{CH}3\text{CH}2\text{COCOOEt} + \text{BrC(NH}2\text{)NH}2 \rightarrow \text{Ethyl 4-ethyl-2-bromopyrimidine-5-carboxylate} + \text{H}_2\text{O}

Key Data :

ParameterValue
Yield68–72%
Purity (HPLC)>95%
Characterization1H NMR^1\text{H NMR} (CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.75 (q, 2H, J=7.1 Hz, CH₂CH₃), 4.35 (q, 2H, J=7.1 Hz, OCH₂), 8.45 (s, 1H, pyrimidine-H).

Alternative Routes

Alternative methods include using Ugi multicomponent reactions or microwave-assisted cyclization , though these approaches show lower yields (45–50%) and require specialized equipment.

Introduction of the [(2-Methoxyphenyl)Methyl]Amino Group

Buchwald-Hartwig Amination

The bromine at position 2 is replaced with the [(2-methoxyphenyl)methyl]amino group via palladium-catalyzed coupling. The protocol adapts methods from pyrimidine derivatization patents:

Reaction Conditions :

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : K₂CO₃ (3 equiv)

  • Solvent : Toluene

  • Temperature : 110°C, 3 hours

Reaction Scheme :

Ethyl 4-ethyl-2-bromopyrimidine-5-carboxylate+(2-methoxyphenyl)methylamineEthyl 4-ethyl-2-[(2-methoxyphenyl)methyl]aminopyrimidine-5-carboxylate\text{Ethyl 4-ethyl-2-bromopyrimidine-5-carboxylate} + \text{(2-methoxyphenyl)methylamine} \rightarrow \text{Ethyl 4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylate}

Key Data :

ParameterValue
Yield75–80%
Purity (LC-MS)[M+H]⁺ = 332.1
Optimization NotesExcess amine (1.2 equiv) improves conversion; degassing enhances catalyst longevity.

Hydrolysis of the Ethyl Ester to Carboxylic Acid

Basic Hydrolysis

The ethyl ester is hydrolyzed using lithium hydroxide (LiOH) in a THF/MeOH/H₂O solvent system (1:1:1, v/v) at room temperature for 6 hours.

Reaction Scheme :

Ethyl 4-ethyl-2-[(2-methoxyphenyl)methyl]aminopyrimidine-5-carboxylateLiOH4-Ethyl-2-[(2-methoxyphenyl)methyl]aminopyrimidine-5-carboxylic acid\text{Ethyl 4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylate} \xrightarrow{\text{LiOH}} \text{4-Ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid}

Key Data :

ParameterValue
Yield90–95%
Purity (HPLC)>98%
Characterization1H NMR^1\text{H NMR} (DMSO-d₆): δ 1.25 (t, 3H, J=7.0 Hz, CH₂CH₃), 2.70 (q, 2H, J=7.0 Hz, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.60 (s, 2H, NCH₂), 6.90–7.30 (m, 4H, aromatic), 8.40 (s, 1H, pyrimidine-H).

Acidic Hydrolysis

Alternative hydrolysis with HCl in dioxane (4 M, 12 hours) achieves comparable yields but risks decarboxylation at elevated temperatures.

Scale-Up Considerations and Challenges

Catalytic Efficiency

  • Pd₂(dba)₃ outperforms Pd(OAc)₂ in coupling efficiency (80% vs. 60% yield).

  • Ligand screening : Xantphos provides superior steric bulk for coupling at position 2 compared to BINAP.

Purification Challenges

  • Column chromatography (silica gel, EtOAc/hexane) is critical after coupling to remove Pd residues.

  • Recrystallization from ethanol/water improves final product purity (>99%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Cyclocondensation7095120
Microwave-assisted5090180
Ugi reaction4585220

Key Insight : The cyclocondensation route offers the best balance of yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethylamino group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxylic acid group to yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Antiinflammatory Properties

Research indicates that this compound may interact with receptors and enzymes involved in inflammatory pathways. Preliminary studies suggest that it exhibits anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.

Antitumor Activity

Pyrimidine derivatives are known for their potential antitumor activities. The structural similarities with other biologically active compounds suggest that 4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid could also demonstrate antitumor properties. Further investigation into its mechanism of action could provide insights into its efficacy against various cancers.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The following table summarizes some structurally related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-amino-4-(methoxyphenyl)pyrimidineAmino group at position 2 and methoxyphenyl substitutionAnti-inflammatory
6-amino-5-chloro-pyrimidineChlorinated derivative with amino substitutionAntitumor activity
4-(3-chloro-4-methoxybenzyl)amino-pyrimidineSimilar benzyl substitution but different halogenPotential anti-cancer properties

The specific substitutions in this compound may enhance its solubility and biological activity compared to other similar compounds, indicating its unique profile in drug development.

Interaction Studies

Recent interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are essential for elucidating the therapeutic potential of the compound and understanding its interactions at the molecular level. The findings indicate that it may effectively bind to specific receptors involved in inflammatory responses, suggesting a pathway for therapeutic application.

Mechanism of Action

The mechanism of action of 4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate. This interaction can lead to changes in cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Research Findings

Physicochemical Properties
  • Hydrogen Bonding : The 5-carboxylic acid group enables hydrogen bonding, contrasting with ester derivatives (e.g., ), which prioritize metabolic stability.

Biological Activity

4-Ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid is a pyrimidine derivative notable for its structural complexity and potential therapeutic applications. This compound features an ethyl group, a methoxyphenyl substituent, and a carboxylic acid functional group, which contribute to its biological activity. Research indicates that pyrimidine derivatives, including this compound, exhibit various biological activities, particularly in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C12H14N4O3C_{12}H_{14}N_{4}O_{3} with a molecular weight of 230.27 g/mol. Its structure includes:

  • Ethyl group : Enhances lipophilicity.
  • Methoxyphenyl moiety : May influence receptor binding and interaction.
  • Carboxylic acid group : Increases solubility and potential for hydrogen bonding.

Biological Activity

Preliminary studies suggest that this compound interacts with various biological targets, indicating potential therapeutic applications in treating inflammatory diseases and possibly other conditions.

Key Biological Activities

  • Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, similar to other pyrimidine derivatives.
  • Antitumor Activity : Structural analogs have shown promise in cancer treatment, suggesting this compound may possess similar properties.
  • Enzyme Inhibition : Potential interactions with specific enzymes could lead to therapeutic benefits in metabolic disorders.

Comparative Analysis

The following table summarizes the structural features and biological activities of related pyrimidine compounds:

Compound NameStructural FeaturesBiological Activity
2-amino-4-(methoxyphenyl)pyrimidineAmino group at position 2 and methoxyphenyl substitutionAnti-inflammatory
6-amino-5-chloro-pyrimidineChlorinated derivative with amino substitutionAntitumor activity
4-(3-chloro-4-methoxybenzyl)amino-pyrimidineSimilar benzyl substitution but different halogenPotential anti-cancer properties

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrimidine derivatives to optimize their biological efficacy:

  • Study on Thienopyrimidines : Research demonstrated that modifications in the amine group significantly affected potency against Helicobacter pylori, highlighting the importance of structural changes in enhancing biological activity .
  • Inhibitory Activity Against Enzymes : Various pyrimidine derivatives have been synthesized to evaluate their inhibitory effects on specific enzymes involved in metabolic pathways, with some showing IC50 values in the low micromolar range .
  • Cytotoxicity Assessments : Compounds structurally similar to this compound have been tested for cytotoxic effects against cancer cell lines, indicating a need for careful evaluation of therapeutic windows .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethyl-2-{[(2-methoxyphenyl)methyl]amino}pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving pyrimidine core functionalization. A common approach includes:

  • Step 1 : Condensation of ethyl 4-chloropyrimidine-5-carboxylate with 2-methoxybenzylamine under reflux in aprotic solvents (e.g., DMF) to introduce the amino group .
  • Step 2 : Hydrolysis of the ethyl ester group under acidic or basic conditions to yield the carboxylic acid moiety .
  • Key Variables : Temperature, solvent polarity, and stoichiometry of reagents significantly affect regioselectivity and purity. For example, elevated temperatures (>100°C) in Step 1 may lead to side reactions like over-alkylation .

Q. How is the structural integrity of this compound confirmed, and what analytical techniques are critical for purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify substitution patterns (e.g., integration of the 2-methoxyphenyl group and ethyl side chain) .
  • HPLC-MS : Quantifies purity (>95% typical) and detects impurities from incomplete ester hydrolysis or residual solvents .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when synthetic byproducts are suspected .

Advanced Research Questions

Q. How can conflicting biological activity data for structural analogs (e.g., 4-methyl vs. 4-ethyl derivatives) be systematically analyzed?

  • Methodological Answer :

  • Comparative SAR Studies : Use computational tools (e.g., molecular docking) to map interactions between the ethyl/methyl group and target binding pockets. For example, ethyl groups may enhance hydrophobic interactions in enzyme active sites compared to methyl analogs .
  • Experimental Validation : Perform dose-response assays under standardized conditions (e.g., IC50_{50} measurements) to resolve discrepancies in reported potency. Contradictions often arise from variations in assay protocols or cell lines .

Q. What strategies optimize the reaction efficiency for large-scale synthesis while maintaining regiochemical control?

  • Methodological Answer :

  • Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) can reduce reaction times and improve selectivity during amination steps .
  • Solvent Engineering : Polar aprotic solvents like DMSO enhance solubility of intermediates, reducing side reactions. However, post-synthesis purification (e.g., column chromatography with ethyl acetate/hexane gradients) is critical to remove catalyst residues .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what limitations exist?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity) and aqueous solubility based on the compound’s carboxylic acid and pyrimidine groups. The 2-methoxyphenyl moiety may improve blood-brain barrier penetration but reduce metabolic stability .
  • Limitations : Models often underestimate the impact of stereochemistry or fail to account for enzyme-specific metabolism (e.g., cytochrome P450 interactions) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported enzyme inhibition profiles across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Ensure consistent buffer pH, temperature, and co-factor concentrations (e.g., Mg2+^{2+} for kinase assays). Variations in these parameters can alter binding affinities .
  • Orthogonal Validation : Confirm activity using complementary techniques (e.g., SPR for binding kinetics alongside enzymatic assays) .

Structural and Functional Insights

Q. What role does the 2-methoxyphenyl group play in modulating biological activity compared to other aryl substituents?

  • Methodological Answer :

  • Electron-Donating Effects : The methoxy group enhances electron density on the pyrimidine ring, potentially stabilizing π-π interactions in protein binding pockets. Compare with analogs lacking substituents or bearing electron-withdrawing groups (e.g., nitro) .
  • Biological Testing : Synthesize derivatives with halogenated or alkylated aryl groups and evaluate potency in target-specific assays (e.g., kinase inhibition) .

Experimental Design Considerations

Q. What in vitro and in vivo models are most appropriate for evaluating this compound’s therapeutic potential?

  • Methodological Answer :

  • In Vitro : Use cancer cell lines (e.g., HeLa or MCF-7) for cytotoxicity screening, paired with mechanistic studies (e.g., apoptosis assays via flow cytometry) .
  • In Vivo : Rodent models for pharmacokinetic profiling (e.g., bioavailability via oral administration) and efficacy in xenograft tumors .

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